Lipophilicity (LogP) Differentiation: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde vs. 4-Fluoro-2-(trifluoromethyl)benzaldehyde
The addition of a second ring fluorine atom at the 5-position in 4,5-difluoro-2-(trifluoromethyl)benzaldehyde increases lipophilicity relative to the mono-fluorinated 4-fluoro-2-(trifluoromethyl)benzaldehyde. Predicted ACD/LogP for 4,5-difluoro-2-(trifluoromethyl)benzaldehyde is 2.60, representing a meaningful increase from the LogP of approximately 2.25-2.35 typical for mono-fluorinated 2-trifluoromethylbenzaldehyde analogs . This lipophilicity enhancement affects membrane permeability, protein binding, and overall pharmacokinetic profile of downstream drug candidates [1]. The difference is quantitatively significant for medicinal chemistry optimization where LogP shifts of 0.2-0.3 units can substantially impact ADME properties.
| Evidence Dimension | Octanol-water partition coefficient (LogP) - ACD/Labs predicted |
|---|---|
| Target Compound Data | LogP = 2.60 (ACD/LogP prediction) |
| Comparator Or Baseline | 4-Fluoro-2-(trifluoromethyl)benzaldehyde: LogP ≈ 2.25-2.35 (class-level inference for mono-fluorinated analogs) |
| Quantified Difference | ΔLogP ≈ +0.25 to +0.35 (target compound more lipophilic) |
| Conditions | ACD/Labs Percepta Platform predicted values at 25°C |
Why This Matters
Higher lipophilicity (ΔLogP ≈ +0.25 to +0.35) indicates enhanced membrane permeability potential, which is a critical parameter for blood-brain barrier penetration and oral bioavailability in CNS-targeted drug discovery programs.
- [1] Journal of Fluorine Chemistry, 58(2-3), 152 (1992), 'On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds'. View Source
